1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene
Overview
Description
1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropoxy group, and a trifluoromethyl group
Mechanism of Action
Target of Action
It’s worth noting that brominated organic compounds are often used in suzuki–miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, brominated compounds typically undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond .
Biochemical Pathways
In general, the Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of various organic compounds, impacting multiple biochemical pathways .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Result of Action
As a potential reagent in Suzuki–Miyaura cross-coupling reactions, it could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the temperature and pH can affect the rate and efficiency of the Suzuki–Miyaura cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes that facilitate halogenation and dehalogenation reactions. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of various xenobiotics. The interaction between this compound and these enzymes often involves the formation of reactive intermediates that can further participate in subsequent biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. Additionally, it has been observed to impact the function of various cell types, including hepatocytes and immune cells, by altering their metabolic activities and signaling cascades .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For example, it can inhibit the activity of certain dehalogenases, thereby affecting the detoxification pathways of halogenated compounds. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its degradation can occur under prolonged exposure to light and heat. Over time, the effects of this compound on cellular function may change, with potential long-term impacts on cell viability and metabolic activities observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on metabolic pathways and cellular functions becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound can undergo oxidative metabolism mediated by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of this compound with these metabolic pathways can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and adipose tissues. The distribution of this compound within the body can affect its localization and overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on enzymatic activities and metabolic processes. The subcellular distribution of this compound plays a crucial role in determining its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-isopropoxy-2-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions produce biaryl compounds .
Scientific Research Applications
1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and liquid crystals.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those with fluorinated aromatic rings.
Comparison with Similar Compounds
1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-(trifluoromethyl)benzene: This compound lacks the isopropoxy group, which affects its reactivity and applications.
4-Bromo-2-(trifluoromethyl)phenol: The presence of a hydroxyl group instead of an isopropoxy group leads to different chemical properties and uses.
Properties
IUPAC Name |
1-bromo-4-propan-2-yloxy-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c1-6(2)15-7-3-4-9(11)8(5-7)10(12,13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWASTTIZCDIKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650451 | |
Record name | 1-Bromo-4-[(propan-2-yl)oxy]-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914635-70-4 | |
Record name | 1-Bromo-4-[(propan-2-yl)oxy]-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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